An In-depth Technical Guide to the Physicochemical Properties of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one, a pivotal heterocyclic scaffold in modern medicinal chemistry. As a key intermediate in the synthesis of potent kinase inhibitors, a thorough understanding of its fundamental characteristics is paramount for successful drug design, development, and formulation. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing actionable protocols for in-house validation.
Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Core
The 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in the pursuit of targeted therapeutics, particularly in oncology. Its rigid, planar structure, coupled with strategically positioned hydrogen bond donors and acceptors, allows for high-affinity interactions with the ATP-binding pockets of various protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making inhibitors derived from this core valuable tools for therapeutic intervention.[2][3][4][5][6][7][8][9][10]
Derivatives of this compound have shown promise in targeting critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer, promoting cell proliferation and survival.[2][3][4][5][6] A deep understanding of the physicochemical properties of the parent scaffold is therefore not merely academic; it is the foundation upon which the optimization of solubility, permeability, and ultimately, the therapeutic efficacy of next-generation kinase inhibitors is built.
Core Physicochemical Profile
Precise experimental data for the parent compound, 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one, is not extensively reported in publicly available literature. The data presented below is a combination of information from chemical suppliers and predicted values, which should be considered as a baseline for experimental verification.[1]
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆N₄O | - |
| Molecular Weight | 162.15 g/mol | - |
| CAS Number | 1434128-52-5 | [1] |
| Melting Point | >250 °C (Decomposition may be observed) | Typical for related heterocyclic compounds.[11] |
| Solubility | Sparingly soluble in water and common organic solvents such as ethanol. Likely soluble in polar aprotic solvents like DMSO. | Inferred from the structure and data on related compounds. |
| pKa | Not experimentally determined. Predicted to have both acidic and basic centers. | The pyrimidinone ring contains an acidic N-H proton, while the amino group and pyridine nitrogen are basic. |
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of any research program, in-house determination of these key parameters is essential. The following section provides detailed, self-validating protocols for the experimental characterization of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one.
Solubility Determination: The Shake-Flask Method
Rationale: The equilibrium solubility of a compound is a critical parameter that influences its dissolution rate and oral bioavailability. The shake-flask method remains the gold standard for determining thermodynamic solubility.
Protocol:
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Preparation of Saturated Solutions:
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Add an excess amount of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, and DMSO).
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Ensure a solid excess is visible to guarantee saturation.
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-
Equilibration:
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Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
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Phase Separation:
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After equilibration, allow the suspensions to settle.
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Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a solvent-compatible, low-binding filter (e.g., PTFE) can be employed.
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Quantification:
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Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.
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Determine the concentration of the dissolved compound against a standard curve.
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Data Analysis:
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Calculate the solubility as the mean of at least three independent measurements.
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pKa Determination: UV-Vis Spectrophotometric Titration
Rationale: The ionization constant (pKa) dictates the charge state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. UV-Vis spectrophotometry provides a sensitive method for pKa determination for compounds with a chromophore.[2][3][4][5]
Protocol:
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Stock Solution Preparation:
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Prepare a concentrated stock solution of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one in a suitable solvent (e.g., DMSO).
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-
Buffer Preparation:
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Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength.
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-
Sample Preparation:
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Add a small, constant volume of the stock solution to each buffer to achieve a final concentration that gives a measurable UV absorbance.
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-
Spectral Acquisition:
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Measure the UV-Vis spectrum (e.g., 200-400 nm) of the compound in each buffer solution.
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-
Data Analysis:
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Plot absorbance at a wavelength where the ionized and unionized forms have different absorbances versus pH.
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The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, more sophisticated data analysis methods can be used to fit the data to the Henderson-Hasselbalch equation.
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Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline compound.[12]
Protocol:
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Sample Preparation:
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Ensure the sample of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one is finely powdered and completely dry.
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Capillary Loading:
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Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Measurement:
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample at a rapid rate initially to determine an approximate melting range.
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For an accurate measurement, repeat the determination with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
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Data Recording:
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Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This range is the melting point.
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Spectroscopic Characterization (Representative Data)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrimidine rings, as well as exchangeable protons for the amino and amide groups. The chemical shifts and coupling constants will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will display resonances for the seven carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbons of the aromatic rings will be characteristic.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present:
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N-H stretching: Bands in the region of 3100-3500 cm⁻¹ corresponding to the amino and amide groups.
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C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group.
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C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI): In positive ion mode, the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 163.1.
Biological Context: A Scaffold for Kinase Inhibition
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one is a versatile building block for the synthesis of inhibitors targeting a range of protein kinases.[1] Its structure is well-suited to form key hydrogen bonding interactions within the hinge region of the kinase ATP-binding site.
Derivatives of this scaffold have been investigated as inhibitors of several kinase families implicated in cancer, including:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are crucial for cell growth and angiogenesis.[7][8][9][10]
-
Non-Receptor Tyrosine Kinases: Including members of the Src family.
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Serine/Threonine Kinases: Such as those in the PI3K/Akt/mTOR pathway.[2][3][4][5][6]
The diagram below illustrates a generalized Receptor Tyrosine Kinase (RTK) signaling pathway, highlighting the central role of kinases that can be targeted by inhibitors derived from the 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one scaffold.
Conclusion
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one is a compound of significant interest in drug discovery, offering a robust scaffold for the development of potent and selective kinase inhibitors. While a complete, experimentally verified physicochemical profile is not yet fully established in the public domain, this guide provides a comprehensive framework for its characterization. The provided protocols and contextual information are intended to empower researchers to generate high-quality, reliable data, thereby accelerating the journey from this versatile intermediate to novel, life-saving therapeutics.
References
Sources
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- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
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- 8. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 10. sinobiological.com [sinobiological.com]
- 11. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 | MDPI [mdpi.com]
- 12. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 13. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
